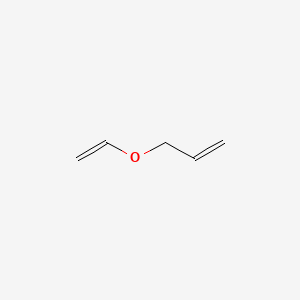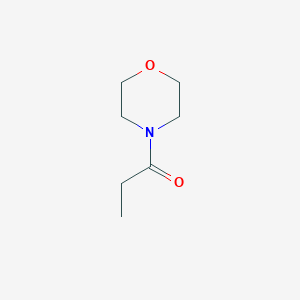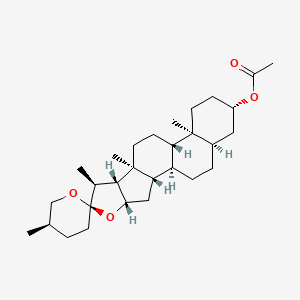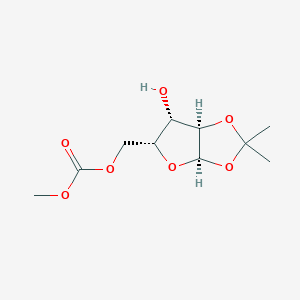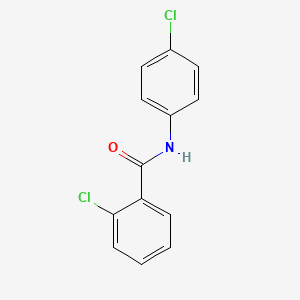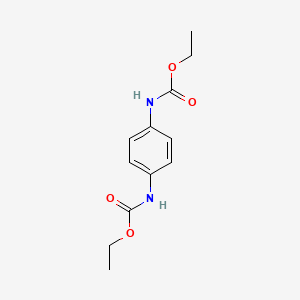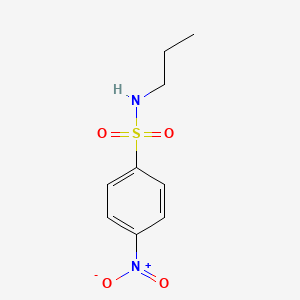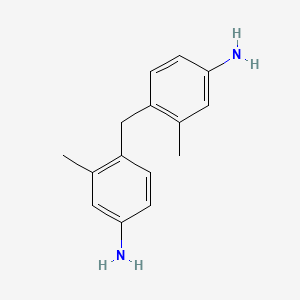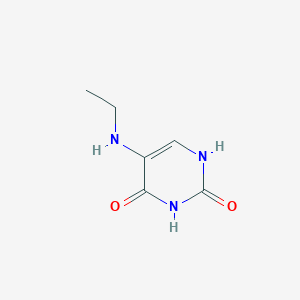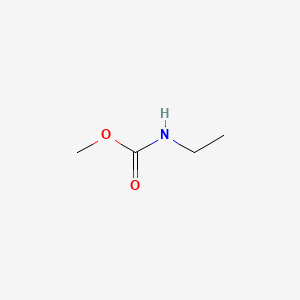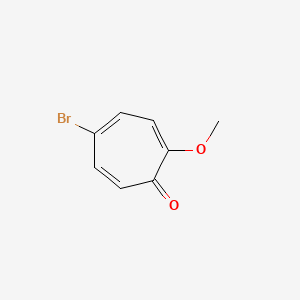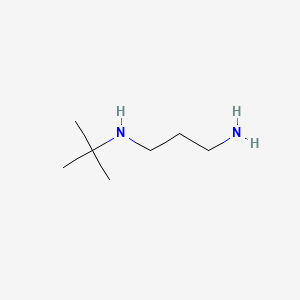
N-(1,1-Dimethylethyl)-1,3-propanediamine
Descripción general
Descripción
N-(1,1-Dimethylethyl)-1,3-propanediamine , also known as tert-butyl-1,3-propanediamine , is an organic compound. It belongs to the class of hindered amines, which are essential building blocks in organic synthesis and medicinal chemistry. These compounds often serve as precursors for drug candidates containing hindered amine motifs .
Synthesis Analysis
- Formation of 3-(1,1-Dimethylethyl) 4-methyl-(S)-2,2-dimethyloxazolidine-3,4-dicarboxylate : The N-Boc-L-serine methyl ester reacts with 2,2-dimethoxypropane and boron trifluoride etherate to form the desired oxazolidine derivative .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its functional groups (amine and tert-butyl) make it a versatile building block for further synthetic transformations. Researchers can modify the tert-butyl group or the amine functionality to create derivatives with desired properties .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Atmospheric Chemistry and Particle Formation
A study by Elm et al. (2016) investigated the molecular interaction between methyl-substituted N,N,N',N'-ethylenediamines, including propane-1,3-diamine, and sulfuric acid using computational methods. The research highlights how the complex formation between sulfuric acid and diamines, such as N-(1,1-Dimethylethyl)-1,3-propanediamine, could potentially be a key species in the initial step of new particle formation in the atmosphere. This insight is crucial for understanding atmospheric chemistry and the processes leading to particle nucleation.
Synthesis and Material Science
In material science and synthesis, Meng et al. (2013) described the continuous synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA), highlighting its importance as a fine organic chemical intermediate in the manufacturing of surfactants, cosmetics, detergents, textiles, and lubricating oil additives. The research focused on optimizing the conditions for the two-step reaction process, resulting in a high conversion and selectivity rate, thereby demonstrating the compound's significant role in industrial chemical synthesis.
Crystal Structure and Magnetic Properties
Research by Bhowmik et al. (2014) on the synthesis, crystal structure, and magnetic properties of azido bridged Cu(II) and Ni(II) chains using N-methyl-1,3-propanediamine showcases the application of N-(1,1-Dimethylethyl)-1,3-propanediamine derivatives in the development of new magnetic materials. The study reveals the potential of these compounds in designing materials with specific magnetic properties, which could be useful for various technological applications.
Catalysis and Hydrogenation Processes
The catalytic hydrogenation of syngas-derived dimethyl malonate to 1,3-propanediol on a Cu/SiO2 catalyst, as explored by Zheng et al. (2017), represents another significant application area. This research outlines an alternative route for 1,3-propanediol production, demonstrating the versatility of N-(1,1-Dimethylethyl)-1,3-propanediamine derivatives in catalytic processes and the synthesis of valuable chemical products.
Direcciones Futuras
Propiedades
IUPAC Name |
N'-tert-butylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(2,3)9-6-4-5-8/h9H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMAKXHZQFPWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200225 | |
| Record name | N-(1,1-Dimethylethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-Dimethylethyl)-1,3-propanediamine | |
CAS RN |
52198-64-8 | |
| Record name | N-(1,1-Dimethylethyl)-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052198648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1,1-Dimethylethyl)-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



